molecular formula C18H20N2O5 B12365636 Hdac8-IN-7

Hdac8-IN-7

Cat. No.: B12365636
M. Wt: 344.4 g/mol
InChI Key: QURNLWNCXVBJOO-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac8-IN-7 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and neurological disorders .

Preparation Methods

The synthesis of Hdac8-IN-7 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzamide, which is then coupled with a hydroxamic acid derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize the efficiency of the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Hdac8-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deacetylated products. Substitution reactions, on the other hand, can introduce different functional groups into the molecule, potentially altering its biological activity .

Scientific Research Applications

Hdac8-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of HDAC8 in various biochemical pathways. In biology, this compound is employed to investigate the effects of HDAC8 inhibition on cellular processes such as cell proliferation, apoptosis, and differentiation .

In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancer, fibrosis, and neurological disorders. Its ability to selectively inhibit HDAC8 makes it a valuable candidate for targeted therapy, minimizing the side effects associated with non-selective HDAC inhibitors . In the industrial sector, this compound is used in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research and development .

Mechanism of Action

Hdac8-IN-7 exerts its effects by binding to the active site of HDAC8, thereby inhibiting its enzymatic activity. This inhibition prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and altered gene expression. The molecular targets of this compound include histone proteins and other non-histone substrates that are regulated by HDAC8 .

The pathways involved in the mechanism of action of this compound include the modulation of chromatin structure, transcriptional regulation, and signal transduction. By inhibiting HDAC8, this compound can induce changes in chromatin accessibility, thereby affecting the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation .

Comparison with Similar Compounds

Hdac8-IN-7 is unique among HDAC inhibitors due to its high selectivity for HDAC8. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential. Similar compounds include other HDAC inhibitors such as vorinostat, romidepsin, and panobinostat, which target multiple HDAC isoforms but lack the selectivity of this compound .

Compared to these compounds, this compound offers a more targeted approach to HDAC inhibition, making it a valuable tool for studying the specific role of HDAC8 in various diseases. Additionally, its unique chemical structure and binding properties contribute to its high potency and selectivity .

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of HDAC8, combined with its unique chemical properties, makes it a valuable tool for studying the role of HDAC8 in various biological processes and developing targeted therapies for diseases such as cancer, fibrosis, and neurological disorders.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-3-[2-(3,4-dimethoxyanilino)-4-methoxyphenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C18H20N2O5/c1-23-14-7-4-12(5-9-18(21)20-22)15(11-14)19-13-6-8-16(24-2)17(10-13)25-3/h4-11,19,22H,1-3H3,(H,20,21)/b9-5+

InChI Key

QURNLWNCXVBJOO-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NO)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NO)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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